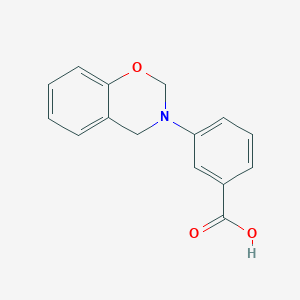![molecular formula C26H22O2 B14317013 4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol CAS No. 111203-78-2](/img/structure/B14317013.png)
4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane is an organic compound with a complex structure that includes biphenyl and hydroxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane typically involves the reaction of biphenyl derivatives with phenolic compounds under specific conditions. One common method involves the use of Friedel-Crafts alkylation, where biphenyl is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The biphenyl and phenolic rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of biphenylquinone derivatives.
Reduction: Formation of reduced biphenyl and phenolic compounds.
Substitution: Formation of halogenated biphenyl and phenolic derivatives.
Aplicaciones Científicas De Investigación
1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl moiety can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,1’-Biphenyl-4-yl)-1-phenylethanone
- 1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-methoxyphenyl)ethane
- 1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-chlorophenyl)ethane
Uniqueness
1-(1,1’-Biphenyl-4-yl)-1,1-bis(4-hydroxyphenyl)ethane is unique due to the presence of both biphenyl and hydroxyphenyl groups, which confer distinct chemical properties and reactivity. The hydroxyl groups enhance its solubility in polar solvents and its ability to form hydrogen bonds, making it a versatile compound for various applications.
Propiedades
Número CAS |
111203-78-2 |
|---|---|
Fórmula molecular |
C26H22O2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxyphenyl)-1-(4-phenylphenyl)ethyl]phenol |
InChI |
InChI=1S/C26H22O2/c1-26(22-11-15-24(27)16-12-22,23-13-17-25(28)18-14-23)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-18,27-28H,1H3 |
Clave InChI |
RXWDMYWEKIFIFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)
![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)

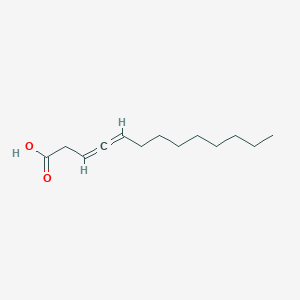
![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)

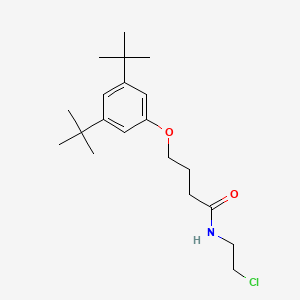

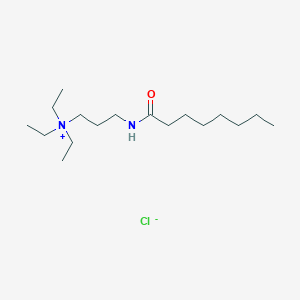

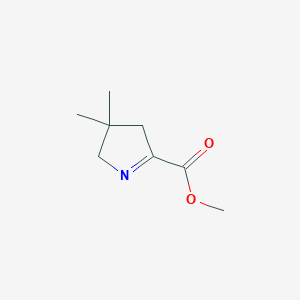
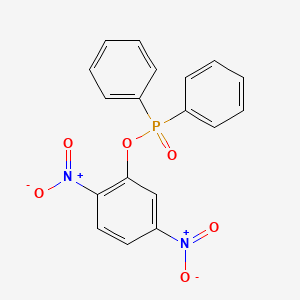
![Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate](/img/structure/B14316989.png)
